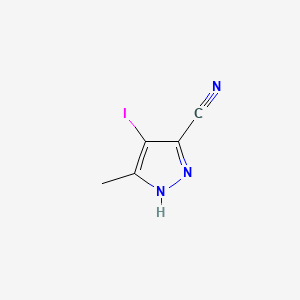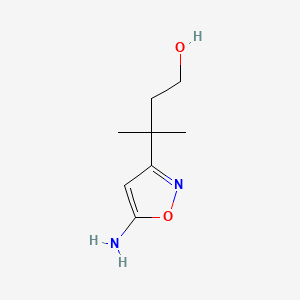
methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate, also known as MTD, is a versatile organic compound with a wide range of applications in scientific research. It is a colorless liquid with a low melting point and a pleasant odor, and is soluble in water and alcohol. MTD has been used in a variety of laboratory experiments, from synthesis to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has been used in a variety of scientific research applications, including synthesis, biochemical and physiological studies. It has been used in the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen and the antifungal drug fluconazole. It has also been used in the synthesis of a variety of other organic compounds, such as amino acids, peptides, and carbohydrates. This compound has been used in biochemical and physiological studies to investigate the effects of various compounds on cellular metabolism, gene expression, and protein folding.
Wirkmechanismus
The mechanism of action of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate is not well understood. It is believed that this compound binds to certain proteins and enzymes in the cell, which leads to changes in the expression of certain genes and proteins. This in turn leads to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of certain proteins involved in cell growth and division. In addition, this compound has been shown to affect the expression of certain genes involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable in aqueous solutions. The main limitation of using this compound in laboratory experiments is its low solubility in organic solvents. This can limit the range of experiments that can be performed with it.
Zukünftige Richtungen
There are a number of potential future directions for methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate research. It could be used to synthesize a variety of new organic compounds, such as polymers and other types of molecules. It could also be used to study the effects of various compounds on cellular metabolism, gene expression, and protein folding. Additionally, it could be used to study the effects of this compound on the development of cancer and other diseases. Finally, this compound could be used to develop new drugs and therapies for a variety of diseases.
Synthesemethoden
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate can be synthesized via a two-step process. The first step involves the reaction of 4,4,4-trifluoro-2-hydroxy-3-methylbutanol with hydrochloric acid to form 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid. The second step involves the reaction of 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid with sodium methoxide to form this compound. The reaction is carried out in aqueous solution at room temperature and is complete in about two hours.
Eigenschaften
IUPAC Name |
methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-6(2,7(8,9)10)4(11)5(12)13-3/h4,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYJCHBKGVJWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)





![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)

![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)


![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)
